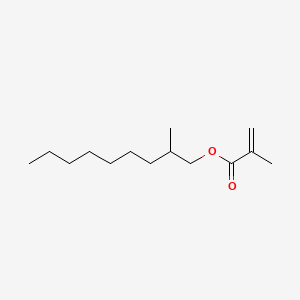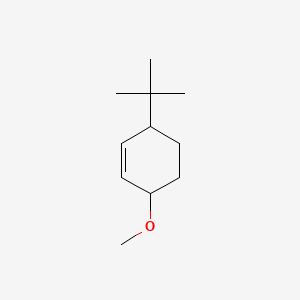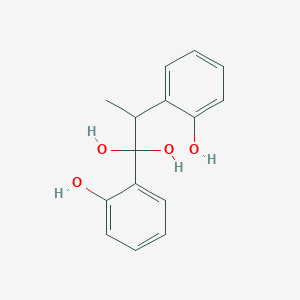
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is an organic compound that belongs to the class of phenolic diols This compound is characterized by the presence of two hydroxyphenyl groups attached to a propane backbone with two hydroxyl groups at the 1,1 positions
準備方法
Synthetic Routes and Reaction Conditions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with acetone in the presence of a base catalyst. The reaction proceeds through an aldol condensation followed by a Cannizzaro reaction to yield the desired diol .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
科学的研究の応用
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,2-Bis(2-hydroxyphenyl)propane-1,1-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic groups can undergo redox reactions, contributing to the compound’s antioxidant properties .
類似化合物との比較
Similar Compounds
Bisphenol A: 2,2-Bis(4-hydroxyphenyl)propane, commonly used in the production of plastics and resins.
Bisphenol S: 4,4’-Sulfonyldiphenol, used as an alternative to bisphenol A in various applications.
Uniqueness
1,2-Bis(2-hydroxyphenyl)propane-1,1-diol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
特性
CAS番号 |
66486-12-2 |
|---|---|
分子式 |
C15H16O4 |
分子量 |
260.28 g/mol |
IUPAC名 |
1,2-bis(2-hydroxyphenyl)propane-1,1-diol |
InChI |
InChI=1S/C15H16O4/c1-10(11-6-2-4-8-13(11)16)15(18,19)12-7-3-5-9-14(12)17/h2-10,16-19H,1H3 |
InChIキー |
RKYDAOVEVPBIBY-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=C1O)C(C2=CC=CC=C2O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



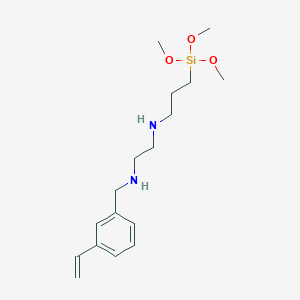
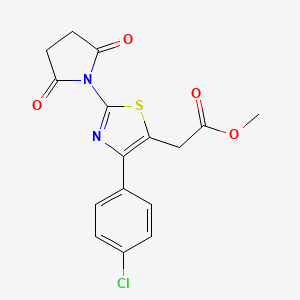
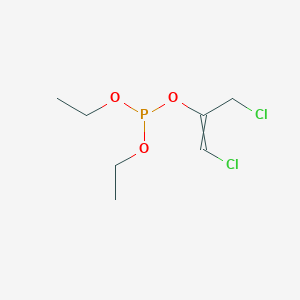
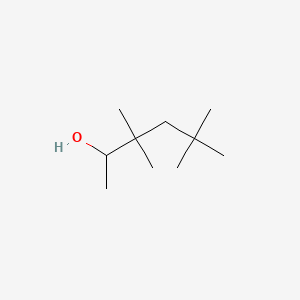

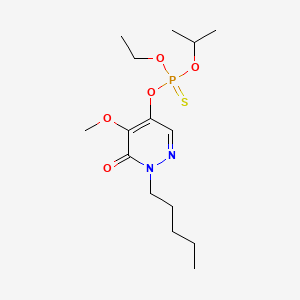
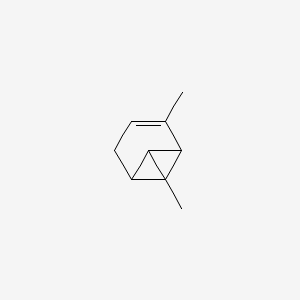
![5-Nitro-2-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]isoindole-1,3-dione](/img/structure/B14459644.png)



